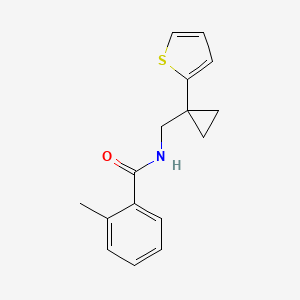

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core with a thiophene-substituted cyclopropyl group

Wirkmechanismus

Target of Action

It has been found to exhibit fungicidal activities against various fungi such asPuccinia sorghi , Colletotrichum orbiculare , and Pseudoperonospora cubensis . These fungi are responsible for diseases like southern corn rust, cucumber anthracnose, and cucumber downy mildew respectively .

Mode of Action

Given its fungicidal activity, it likely interacts with specific proteins or enzymes within the fungal cells, disrupting their normal function and leading to cell death .

Biochemical Pathways

Considering its fungicidal activity, it likely interferes with essential metabolic pathways within the fungal cells .

Result of Action

The compound exhibits excellent fungicidal activities against various fungi, indicating that it effectively disrupts the growth and proliferation of these organisms . This could potentially lead to the resolution of the diseases caused by these fungi.

Action Environment

The environment can significantly influence the action, efficacy, and stability of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:

Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction, where a thiophene derivative is reacted with a suitable cyclopropanating agent.

Amidation reaction: The cyclopropyl intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Substitution: The benzamide and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: shares similarities with other thiophene-substituted benzamides and cyclopropyl derivatives.

Thiophene-based compounds: These include various thiophene derivatives used in medicinal chemistry and material science.

Benzamide derivatives: Compounds such as N-(2-methylphenyl)benzamide and other substituted benzamides.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties

Biologische Aktivität

2-Methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide group linked to a cyclopropyl ring, which is further substituted with a thiophene moiety. Its chemical structure can be represented as follows:

Target of Action

The primary target of this compound is the serine/threonine kinase , an essential component of the MAP kinase signal transduction pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and response to external stimuli .

Mode of Action

The compound interacts with serine/threonine kinases, influencing their activity and thereby affecting the MAP kinase signaling pathway. This interaction can lead to significant molecular and cellular effects, including modulation of cell proliferation and apoptosis .

Antifungal Properties

Research indicates that this compound exhibits fungicidal activity against several fungal pathogens, including:

- Puccinia sorghi

- Colletotrichum orbiculare

- Pseudoperonospora cubensis

The compound likely disrupts essential metabolic pathways within fungal cells, leading to cell death .

Research Findings and Case Studies

A variety of studies have explored the biological activities of compounds related to or structurally similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| MAP Kinase Pathway | Demonstrated interaction with serine/threonine kinases, influencing cell signaling. | |

| Antifungal Activity | Showed effective inhibition against multiple fungi. | |

| Structural Analog Studies | Highlighted potential therapeutic effects targeting soluble epoxide hydrolase enzymes linked to cardiovascular diseases. |

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions.

- Amidation Reaction : Reacting the cyclopropyl intermediate with 2-methylbenzoyl chloride in the presence of a base .

Eigenschaften

IUPAC Name |

2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-12-5-2-3-6-13(12)15(18)17-11-16(8-9-16)14-7-4-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBRIVNARLWNKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.